5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one
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Overview
Description
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one: is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a heptyl side chain substituted at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a heptyl-substituted precursor, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The heptyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated heptyl derivatives.
Scientific Research Applications
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,6-Dimethylheptyl)furan-2(3H)-one
- 5-(2,6-Dimethylheptyl)tetrahydrofuran-2(3H)-one
- 5-(2,6-Dimethylheptyl)oxolan-2-one
Uniqueness
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of the dihydrofuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94135-51-0 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
5-(2,6-dimethylheptyl)oxolan-2-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)5-4-6-11(3)9-12-7-8-13(14)15-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
BTTSJYDTMZIVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC1CCC(=O)O1 |
Origin of Product |
United States |
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